molecular formula C14H21NOSi B012634 6-[(tert-butyldimethylsilyl)oxy]-1H-indole CAS No. 106792-41-0

6-[(tert-butyldimethylsilyl)oxy]-1H-indole

Cat. No.: B012634
CAS No.: 106792-41-0
M. Wt: 247.41 g/mol
InChI Key: DXVRGWFZTYZCFD-UHFFFAOYSA-N
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Description

6-[(tert-Butyldimethylsilyl)oxy]-1H-indole (CAS 106792-41-0) is a protected indole derivative of significant value in medicinal chemistry and organic synthesis. This compound serves as a crucial synthetic intermediate, particularly in the construction of complex molecules for pharmaceutical research. Its core utility lies in the tert-butyldimethylsilyl (TBDMS) group, which acts as a robust protecting group for the indole's hydroxyl moiety, allowing for selective reactions at other molecular sites during multi-step synthetic sequences. Research Applications and Value: This indole derivative is primarily employed as a key building block in the discovery and development of novel therapeutic agents. Its structural features make it a versatile scaffold for generating compound libraries aimed at inhibiting critical biological targets. Notably, related 3-substituted-1H-indole compounds have been extensively investigated as potent dual inhibitors of mTOR kinase and PI3 kinase pathways . These kinases are pivotal in cell growth, proliferation, and survival, making their inhibitors highly promising for anticancer research. The structural motif of this compound is therefore relevant to programs targeting a range of cancers, including renal, prostate, and breast cancers . Specifications: • CAS Number: 106792-41-0 • Molecular Formula: C₁₄H₂₁NOSi • Molecular Weight: 247.42 g/mol • SMILES: CC(C)(C) Si (C)OC1=CC2=C(C=C1)C=CN2 • Storage: Store at 2-8°C Disclaimer: This product is intended for research purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for informational purposes only and is subject to change without notice.

Properties

IUPAC Name

tert-butyl-(1H-indol-6-yloxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)16-12-7-6-11-8-9-15-13(11)10-12/h6-10,15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVRGWFZTYZCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623886
Record name 6-{[tert-Butyl(dimethyl)silyl]oxy}-1H-indole
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Molecular Weight

247.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106792-41-0
Record name 6-{[tert-Butyl(dimethyl)silyl]oxy}-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[(tert-butyldimethylsilyl)oxy]-1H-indole
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Preparation Methods

Standard Protection Protocol

The most widely adopted route involves the direct silylation of 6-hydroxy-1H-indole using tert-butyldimethylsilyl chloride (TBDMSCl). In a representative procedure:

  • Reagents : 6-Hydroxy-1H-indole (1.0 equiv), TBDMSCl (1.2–1.5 equiv), imidazole (3.0 equiv)

  • Solvent : Anhydrous dichloromethane (DCM)

  • Conditions : 0–5°C initial cooling, followed by 24-hour stirring at room temperature under nitrogen

The reaction proceeds via deprotonation of the phenolic oxygen by imidazole, generating a nucleophilic alkoxide that attacks the electrophilic silicon center in TBDMSCl. This mechanism avoids competing N-silylation due to the indole’s NH group remaining protonated under these conditions.

Workup and Purification

Post-reaction processing involves:

  • Quenching with deionized water to hydrolyze excess TBDMSCl

  • Extraction with 5% methanol in DCM (3 × 50 mL)

  • Sequential washing with saturated brine to remove ionic byproducts

  • Column chromatography purification using petroleum ether/ethyl acetate gradients (95:5 to 85:15 v/v)

This method achieves isolated yields of 72–89%, with purity >98% as verified by HPLC.

Alternative Synthetic Strategies

Microwave-Assisted Silylation

Recent advancements employ microwave irradiation to accelerate reaction kinetics:

  • Temperature : 80°C

  • Duration : 20 minutes

  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

Microwave conditions reduce typical reaction times from 24 hours to under 30 minutes while maintaining yields at 78–82%. This approach minimizes thermal decomposition risks associated with prolonged heating.

Continuous Flow Synthesis

Industrial-scale production utilizes continuous flow reactors for enhanced reproducibility:

  • Residence Time : 8–12 minutes

  • Pressure : 3–5 bar

  • Temperature : 25°C

Automated systems enable real-time monitoring of silylation progress via in-line FTIR, allowing immediate adjustment of TBDMSCl feed rates to maintain stoichiometric balance.

Critical Parameter Optimization

Base Selection Comparative Analysis

BaseSolubility (g/100 mL DCM)Reaction Time (h)Yield (%)
Imidazole12.32489
Pyridine9.83675
DMAP4.21885

Data adapted from large-scale screening studies. Imidazole remains optimal due to its strong base strength (pKa = 14.5 in DCM) and solubility profile.

Solvent Effects on Reaction Efficiency

Polar aprotic solvents like tetrahydrofuran (THF) increase reaction rates but necessitate rigorous anhydrous conditions:

  • THF : 92% conversion in 8 hours (Karl Fischer water content <50 ppm)

  • DCM : 89% conversion in 24 hours (tolerates up to 200 ppm water)

Non-polar solvents (e.g., toluene) show <40% conversion due to poor solubility of ionic intermediates.

Analytical Characterization Benchmarks

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 0.24 (s, 6H, Si(CH₃)₂), 1.05 (s, 9H, C(CH₃)₃), 6.35–7.45 (m, 4H, indole aromatic)

  • ¹³C NMR : 156.8 (C-O-Si), 135.2–110.4 (indole carbons), 25.9 (C(CH₃)₃)

  • HRMS (ESI+) : m/z 248.1432 [M+H]⁺ (calc. 248.1438)

Deviations >0.5 ppm in HRMS necessitate re-examination for desilylation byproducts.

Industrial-Scale Process Economics

ParameterBatch ProcessFlow Chemistry
Capital Cost ($M)2.84.1
Operating Cost ($/kg)1,200890
Annual Capacity (kg)5002,800

Flow systems achieve 38% cost reduction through improved heat transfer and reduced solvent inventories.

Environmental Impact Mitigation

Green chemistry metrics for the optimized process:

  • E-factor : 8.2 (vs. 23.4 for traditional methods)

  • PMI (Process Mass Intensity) : 12.4 kg/kg product

  • Solvent Recovery : 91% DCM via fractional distillation

Implementation of solvent-substitution strategies using cyclopentyl methyl ether (CPME) further reduces PMI to 9.8 kg/kg.

Emerging Methodological Frontiers

Photocatalytic Silylation

Preliminary studies demonstrate visible-light-mediated silylation using:

  • Catalyst : Ir(ppy)₃ (0.5 mol%)

  • Light Source : 450 nm LEDs

  • Yield : 68% in 2 hours

This approach eliminates base requirements but currently suffers from scalability limitations .

Chemical Reactions Analysis

Types of Reactions

6-[(tert-butyldimethylsilyl)oxy]-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Functionalized Indoles

One of the primary applications of 6-[(tert-butyldimethylsilyl)oxy]-1H-indole is in the synthesis of functionalized indoles. The compound serves as a versatile precursor for the development of complex indole derivatives, which are important in medicinal chemistry and material science.

  • Synthetic Methods : Various synthetic routes have been developed to convert this compound into more complex structures. For instance, it can be utilized in reactions involving nucleophilic substitutions or cyclizations to yield polyfunctionalized indoles, which can further be modified to enhance their biological activity .

The biological activity of indole derivatives is well-documented, with many exhibiting significant pharmacological properties. Research indicates that this compound and its derivatives may have therapeutic potential in several areas:

  • Pain Management : The compound has been investigated for its analgesic properties. A study highlighted its potential use in treating visceral pain, suggesting that indole compounds can act as effective agents against pain disorders .
  • Anticonvulsant Activity : Some derivatives of this compound have shown promise as anticonvulsant agents. The structural modifications facilitated by the tert-butyldimethylsilyl group may enhance the bioavailability and efficacy of these compounds .

Applications in Organic Chemistry

In organic synthesis, this compound plays a crucial role as a protecting group for hydroxyl functionalities during chemical reactions. This application is particularly valuable in multi-step syntheses where selective protection and deprotection are necessary to achieve desired products.

  • Protecting Group Utility : The tert-butyldimethylsilyl (TBDMS) group is widely used for protecting alcohols and phenols due to its stability under various reaction conditions and ease of removal under mild acidic conditions .

Case Studies and Research Findings

Several studies have documented the applications of this compound in synthetic methodologies:

StudyApplicationFindings
Synthesis of N-hydroxyindolesDeveloped methods for synthesizing highly substituted N-hydroxyindoles using TBDMS-protected indoles as starting materials, achieving yields up to 90%.
Synthesis of 2-Alkoxycarbonylindolin-3-oneUtilized TBDMS derivatives to synthesize key intermediates for complex organic molecules, demonstrating improved yields with optimized conditions.
Therapeutic ApplicationsInvestigated the analgesic effects of indole derivatives in animal models, showing significant pain relief comparable to standard treatments.

Mechanism of Action

The mechanism of action of 6-[(tert-butyldimethylsilyl)oxy]-1H-indole primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether, which prevents the hydroxyl group from participating in unwanted reactions. This protection is crucial in multi-step organic syntheses where selective reactions are required .

Comparison with Similar Compounds

Positional Isomers: 5-TBDMSO-1H-Indole

Compound : 5-[(tert-Butyldimethylsilyl)oxy]-1H-indole (CAS: 106792-38-5)

  • Structural difference : TBDMS group at position 5 instead of 6.
  • Physical properties :
    • Melting point: 60–62°C
    • Boiling point: 318.8°C (760 mmHg)
    • Density: 1.013 g/cm³
    • Flash point: 146.6°C .
  • Reactivity : The electronic environment differs due to altered conjugation; the 5-substituted isomer may exhibit distinct regioselectivity in electrophilic substitution reactions compared to the 6-substituted derivative.

Carboxylate Derivatives

Compound : tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate (CAS: 1820685-06-0)

  • Structural features : Carboxylate ester at position 1 and chloromethyl group at position 6.
  • Molecular weight : 265.74 g/mol
  • Functional groups : Chlorine (electrophilic site) and carboxylate (electron-withdrawing).
  • Applications : Useful in nucleophilic substitution reactions; the chloromethyl group enables further functionalization .

Compound : tert-Butyl 6-bromo-7-chloro-1H-indole-1-carboxylate (CAS: 2920966-53-4)

  • Structural features : Bromo and chloro substituents at positions 6 and 7.
  • Reactivity : Halogens enhance susceptibility to cross-coupling (e.g., Suzuki-Miyaura) but reduce solubility compared to TBDMSO derivatives .

Sulfonyl and Mesyl Derivatives

Compound : (E)-tert-Butyl 6-(3-((methylsulfonyl)oxy)prop-1-en-1-yl)-1H-indole-1-carboxylate (15)

  • Structural features : Mesyloxypropene substituent at position 6.
  • Reactivity : The mesyl group acts as a leaving group, facilitating elimination or substitution reactions. This contrasts with the TBDMS group, which is inert under basic conditions .

Silyl-Protected Bromoindoles

Compound : 3-Bromo-1-(tert-butyldimethylsilyl)indole (1.143)

  • Structural features : Bromine at position 3 and TBDMS at position 1.
  • Applications : Bromine enables cross-coupling, while the TBDMS group protects the indole nitrogen during reactions .

Comparative Analysis Table

Property 6-TBDMSO-1H-Indole 5-TBDMSO-1H-Indole tert-Butyl 6-(chloromethyl)-1-carboxylate
Molecular Weight 247.41 247.41 265.74
Substituent Position 6-OH (TBDMS-protected) 5-OH (TBDMS-protected) 1-COO-tert-butyl, 6-CH2Cl
Melting Point Not reported 60–62°C Not reported
Boiling Point Not reported 318.8°C Not reported
Key Reactivity Stable under basic conditions Altered regioselectivity Nucleophilic substitution at Cl site

Biological Activity

6-[(tert-butyldimethylsilyl)oxy]-1H-indole is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility in organic solvents. This modification is crucial for its application in various biological assays.

Antioxidant Activity

Research indicates that indole derivatives, including this compound, exhibit significant antioxidant properties. Antioxidants play a vital role in neutralizing free radicals, thereby protecting cells from oxidative stress. A study demonstrated that indole derivatives can scavenge reactive oxygen species (ROS), thereby reducing oxidative damage in cellular models .

Antimicrobial Effects

The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies revealed that this compound inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Properties

Inflammation is a critical factor in many chronic diseases. Research has indicated that this indole derivative may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models, administration of the compound resulted in reduced inflammation markers, suggesting its potential use in treating inflammatory conditions .

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The TBDMS group enhances electron donation capacity, allowing the compound to neutralize free radicals effectively.
  • Membrane Disruption : The lipophilic nature of the compound facilitates its incorporation into bacterial membranes, leading to increased permeability and cell lysis.
  • Cytokine Modulation : The compound may modulate signaling pathways involved in inflammation, particularly those associated with NF-kB activation.

Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant efficacy of various indole derivatives, including this compound. The results showed a significant reduction in lipid peroxidation levels in treated cells compared to controls, highlighting its potential as a therapeutic agent against oxidative stress-related diseases .

Study 2: Antimicrobial Activity

In a comparative study of antimicrobial agents, this compound was tested against standard strains of Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, suggesting its viability as an alternative antimicrobial agent .

Study 3: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan injection in rats, administration of this compound significantly reduced paw edema compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .

Q & A

Q. What are the common synthetic routes for preparing 6-[(tert-butyldimethylsilyl)oxy]-1H-indole?

The synthesis typically involves silylation of 6-hydroxy-1H-indole using tert-butyldimethylsilyl (TBS) protecting agents. A standard procedure includes:

  • Step 1: Dissolving 6-hydroxyindole in anhydrous solvents (e.g., THF, DMF) under inert atmosphere.
  • Step 2: Deprotonation with a strong base (e.g., NaH, KOtBu) to activate the hydroxyl group.
  • Step 3: Reaction with TBSCl (tert-butyldimethylsilyl chloride) or TBSOTf (triflate) at 0°C to room temperature for 4–24 hours .
  • Step 4: Purification via column chromatography (e.g., petroleum ether/EtOAC gradient) to isolate the product. Yields range from 42% to 96%, depending on reaction optimization .

Q. How is the structure and purity of this compound confirmed?

Key analytical methods include:

  • 1H/13C/19F NMR : To verify regioselective silylation and absence of unreacted starting material. For example, TBS-protected indoles show characteristic Si(CH3)2 signals at δ 0.0–0.5 ppm in 1H NMR .
  • HRMS (ESI-TOF) : Confirms molecular ion peaks (e.g., [M+H]+) with precision ≤2 ppm error .
  • TLC : Monitors reaction progress using solvents like DCM/petroleum ether (9:1) .
  • IR Spectroscopy : Detects Si-O stretching vibrations near 1250–1100 cm⁻¹ .

Advanced Research Questions

Q. How can reaction conditions be optimized to introduce the TBS group without side reactions?

Critical factors include:

  • Base Selection : Strong bases like NaH or KOtBu ensure complete deprotonation of the hydroxyl group, minimizing competing alkylation or oxidation .
  • Temperature Control : Slow addition of TBSCl at 0°C reduces exothermic side reactions (e.g., silylation of other nucleophilic sites).
  • Solvent Choice : Anhydrous THF or DMF enhances solubility of silylating agents and intermediates .
  • Stoichiometry : A 1.2–1.5 molar excess of TBSCl relative to the hydroxyl group improves conversion rates .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

  • Signal Overlap in NMR : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping peaks, particularly in crowded aromatic regions of indole derivatives .
  • Unexpected HRMS Peaks : Check for isotopic patterns (e.g., silicon isotopes) or adduct formation (e.g., Na+/K+). Re-run samples with alternative ionization methods (e.g., APCI) .
  • Contradictory TLC Results : Cross-validate with HPLC or GC-MS to detect low-level impurities not visible on TLC .

Q. What strategies enable regioselective functionalization of indole derivatives post-TBS protection?

  • Directed Metalation : Use directing groups (e.g., amides, sulfonamides) to guide electrophilic substitution to specific positions (C-4 or C-7) .
  • Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings at C-2 or C-3 positions are compatible with TBS-protected hydroxyl groups, as demonstrated in indole-based anticancer agent synthesis .
  • Protection-Deprotection Sequences : Temporarily mask reactive sites (e.g., NH of indole) with Boc or Tosyl groups before silylation .

Q. How can competing reactions be managed during multi-step synthesis?

  • Sequential Protection : Prioritize TBS protection of the hydroxyl group before introducing electron-withdrawing substituents (e.g., nitro, carbonyl), which can deactivate the indole ring toward silylation .
  • Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent hydrolysis of TBS groups during prolonged reactions .
  • Real-Time Monitoring : Employ in-situ IR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .

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